molecular formula C13H14N6 B11049922 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

Cat. No. B11049922
M. Wt: 254.29 g/mol
InChI Key: CNOMAPWYOPMDFQ-UHFFFAOYSA-N
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Description

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole is a heterocyclic compound that contains both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the tetrazole ring: The tetrazole ring can be introduced by reacting the pyrazole derivative with sodium azide and a suitable electrophile, such as an alkyl halide, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

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properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

InChI

InChI=1S/C13H14N6/c1-8-4-5-11(13-14-17-18-15-13)7-12(8)19-10(3)6-9(2)16-19/h4-7H,1-3H3,(H,14,15,17,18)

InChI Key

CNOMAPWYOPMDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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